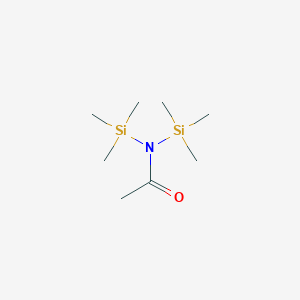

N,N-Bis(trimethylsilyl)acetamide

Overview

Description

N,N-Bis(trimethylsilyl)acetamide: is an organosilicon compound with the molecular formula

C8H21NOSi2

. It is a colorless liquid that is widely used in organic synthesis and analytical chemistry. This compound is particularly known for its role as a silylating agent, which helps in the protection of functional groups such as amides, amines, alcohols, carboxylic acids, enols, and phenols.Preparation Methods

Synthetic Routes and Reaction Conditions:

N,N-Bis(trimethylsilyl)acetamide is typically synthesized by reacting acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

CH3CONH2+2(CH3

Biological Activity

N,N-Bis(trimethylsilyl)acetamide (BSA) is an organosilicon compound widely recognized for its utility in organic synthesis, particularly as a silylating agent. This article explores the biological activity of BSA, emphasizing its applications in chemical reactions, interactions with biological molecules, and its role in synthetic methodologies.

BSA is a colorless liquid with a molecular formula of C_7H_19NOSi_2. It has a boiling point of approximately 71-73 °C at reduced pressure and is highly sensitive to moisture, reacting rapidly with water and alcohols. The synthesis of BSA typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine:

This reaction highlights BSA's role as a versatile silylating agent in organic chemistry.

1. Silylation of Biological Molecules

BSA is extensively used to modify biological molecules by introducing trimethylsilyl groups. This modification enhances the volatility and stability of compounds during gas chromatography (GC) analysis, which is crucial for the detection of amino acids, peptides, and other biomolecules. The silylation process allows for improved separation and identification in analytical chemistry.

2. Activation of Functional Groups

BSA serves as an effective reagent for activating various functional groups in synthetic pathways. It has been employed in:

- Nucleoside Synthesis : BSA activates nucleobases for glycosylation reactions, facilitating the formation of nucleosides with satisfactory yields. The Vorbrüggen reaction, for instance, utilizes BSA to pre-activate nucleobases before their reaction with sugars in the presence of Lewis acids .

- Peptide and Heterocycle Formation : BSA has shown efficacy in synthesizing peptides and heterocycles by activating amines and thiol acids, leading to amide bond formation without racemization .

3. Mechanistic Pathways

The biological activity of BSA can be attributed to several mechanistic pathways:

- S-Silylation : BSA reacts with thiol acids to form O-silylthionoesters, which can further react with amines to yield amides .

- Brønsted Base Precursor : In Tsuji-Trost reactions, BSA acts as a Brønsted base precursor, enabling various transformations under mild conditions .

- Lewis Acid Activation : BSA can activate nitro groups in certain substrates, promoting cyclization reactions that lead to complex molecular structures .

Case Study 1: Nucleoside Synthesis

In a study by Bookser et al., BSA was utilized in a one-step microwave-assisted Vorbrüggen glycosylation, achieving yields up to 51% for various nitrogen-containing heteroaromatic bases. This demonstrates BSA's capability to facilitate complex organic reactions efficiently .

Case Study 2: Peptide Bond Formation

Research indicated that BSA enables direct amidation of peptidyl thiol esters with α-amino esters without racemization. This method showcases the reagent's utility in peptide synthesis while maintaining stereochemical integrity .

Summary Table of Biological Activities

Properties

IUPAC Name |

N,N-bis(trimethylsilyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(10)9(11(2,3)4)12(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTACLVUOTMPORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065068 | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10416-58-7 | |

| Record name | N,N-Bis(trimethylsilyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(trimethylsilyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(trimethylsilyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.